molecular formula C18H26N4O2 B5657631 1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5657631
M. Wt: 330.4 g/mol
InChI Key: LWTRNYWUBKEGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds closely related to 1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one often involves multi-step reactions, combining solution-phase and solid-phase chemistries. For instance, the synthesis of novel substituted 3,8,11-triazaspiro[5,6]dodecan-7-ones has been described using a combination of these chemistries to yield the target compounds in good yield and high purity (Qin et al., 2011). These methodologies showcase the versatility in synthesizing spirocyclic and nitrogen-containing heterocycles, which can be applied to the synthesis of 1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one.

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of X-ray crystallography in determining the stereochemistry and spatial arrangement of atoms within the molecule. The synthesis and crystal structure analysis of related compounds, such as 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, provide insights into the three-dimensional arrangement and bonding patterns, essential for understanding the molecular structure of 1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one (Zhu, 2011).

Chemical Reactions and Properties

Chemical reactions and properties of compounds within this class are influenced by their functional groups and molecular structure. The presence of the triazaspiro configuration and pyridinylacetyl moiety contributes to the compound's reactivity. Studies on related molecules, such as polysubstituted pyrrolidines linked to 1,2,3-triazoles, offer insights into their synthetic routes, reactivity, and potential chemical transformations (Ince et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their handling and application in research. While specific data on 1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one are not provided, the analysis of structurally related compounds can give an approximation of its physical characteristics. These properties are determined through experimental procedures such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's behavior in chemical reactions. For instance, the study on the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols highlights the antioxidant properties of related molecules, showcasing the potential chemical activity of 1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one in similar contexts (Wijtmans et al., 2004).

properties

IUPAC Name

1,10-dimethyl-4-(2-pyridin-3-ylacetyl)-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-20-9-7-18(6-5-16(20)23)14-22(11-10-21(18)2)17(24)12-15-4-3-8-19-13-15/h3-4,8,13H,5-7,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTRNYWUBKEGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC1=O)CN(CCN2C)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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